One notable property of this compound is its regioselective lithiation. When treated with strong bases like n-butyllithium, it undergoes lithium-halogen exchange exclusively at the carbon atom adjacent to both the bromine and fluorine atoms (position 6). This selective reactivity is attributed to the synergistic effect of the electron-withdrawing nature of both halogens, making the neighboring carbon more acidic and susceptible to deprotonation.[1] This property allows for the introduction of various functional groups at a specific site on the molecule, leading to the synthesis of diverse organic compounds.
1-Bromo-2,4-difluorobenzene has found applications in the development of pharmaceutically relevant molecules.
It has been employed as a key intermediate in the enantioselective preparation of the central core of chiral azole antifungal agents through a chemoenzymatic process.[2] This method provides access to these potent antifungal drugs in their pure, single-handed form, which is crucial for their therapeutic efficacy and safety.
It has also been used in the synthesis of (2S)-1-(2,4-difluorophenyl)-2-(1,1-dimethyl-1-sila-ethoxy)-propan-1-one, a novel compound with potential applications in drug discovery. [] This research demonstrates the potential of 1-bromo-2,4-difluorobenzene as a building block for the development of new therapeutic agents.
1-Bromo-2,4-difluorobenzene is an aromatic compound with the molecular formula C₆H₃BrF₂ and a CAS number of 348-57-2. It appears as a colorless liquid with a faint, sweet odor . This compound is characterized by the presence of bromine and two fluorine atoms attached to a benzene ring, specifically at the 1, 2, and 4 positions. The structure can be represented as follows:
textF |Br-C | C / \ F C | C
The compound is known for its unique properties, including its reactivity due to the electronegative fluorine atoms, which influence its chemical behavior and interactions with other substances.
These reactions highlight its versatility in organic synthesis and its potential utility in creating more complex molecules .
Several methods exist for synthesizing 1-bromo-2,4-difluorobenzene:
These methods demonstrate the compound's accessibility for research and industrial applications.
1-Bromo-2,4-difluorobenzene finds applications across various fields:
Interaction studies involving 1-bromo-2,4-difluorobenzene primarily focus on its reactivity with nucleophiles and electrophiles. Understanding these interactions is crucial for predicting its behavior in synthetic pathways and potential biological effects.
Research indicates that compounds with fluorine substituents often exhibit enhanced reactivity due to the electronegative nature of fluorine, which can stabilize intermediates during
Several compounds share structural similarities with 1-bromo-2,4-difluorobenzene. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1-Bromo-3-fluorobenzene | C₆H₄BrF | Bromine at position 1 and fluorine at position 3 |
1-Chloro-2,4-difluorobenzene | C₆H₃ClF₂ | Chlorine instead of bromine |
1-Bromo-4-fluorobenzene | C₆H₄BrF | Bromine at position 1 and fluorine at position 4 |
What distinguishes 1-bromo-2,4-difluorobenzene from these similar compounds is its specific arrangement of halogens on the benzene ring. This unique substitution pattern influences its chemical reactivity and potential applications in organic synthesis more than other configurations might allow .
The direct bromination of m-difluorobenzene remains the most industrially viable route for producing 1-bromo-2,4-difluorobenzene. This method leverages electrophilic aromatic substitution (EAS) mechanisms, where bromine acts as the electrophile under catalytic conditions.
Solvent-free bromination protocols offer enhanced atom economy and reduced waste. A patented method (CN1944361A) involves reacting m-difluorobenzene with bromine (Br₂) in the absence of solvents, using iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) as catalysts. Key parameters include:
This method avoids side products like 1-bromo-3,5-difluorobenzene, which form under photochemical bromination.
Catalytic systems using copper bromide (CuBr) and hydrobromic acid (HBr) have been optimized for regioselective bromination. For example, a zirconium metal–organic framework (MOF) confining mononuclear bipyridyl-iron(III) chloride (bpy-UiO-FeCl₃) achieves 94% yield in oxidative bromination with H₂O₂ and KBr.
Catalyst | Conditions | Yield | Regioselectivity |
---|---|---|---|
FeCl₃ | Solvent-free, 50°C | 85% | >99% |
bpy-UiO-FeCl₃ | H₂O₂/KBr, 25°C | 94% | 98% |
CuBr/HBr | Steam distillation, 100°C | 83% | 95% |
Higher temperatures (>60°C) promote polybromination, while sub-stoichiometric bromine (0.9 equiv.) reduces di-brominated byproducts. Kinetic studies show that FeCl₃ accelerates the reaction 10-fold compared to AlCl₃.
The Sandmeyer reaction provides an alternative pathway for introducing bromine via diazonium intermediates.
3,5-Difluoroaniline is diazotized with sodium nitrite (NaNO₂) in HBr at 0–10°C, followed by reaction with CuBr/HBr under steam distillation:
This method achieves 83% yield with high purity (>98%).
1-Bromo-2,4-difluorobenzene undergoes lithiation at the C-3 position when treated with lithium diisopropylamide (LDA) in tetrahydrofuran (THF). Trapping with acetone yields 6-bromo-2,3-difluorobenzoic acid (84% yield):
$$ \text{C}6\text{H}3\text{BrF}2 + \text{LDA} \rightarrow \text{C}6\text{H}2\text{BrF}2\text{Li} \xrightarrow{\text{(CH}3\text{)}2\text{CO}} \text{C}9\text{H}7\text{BrF}2\text{O}2 $$
The electronic landscape of 1-bromo-2,4-difluorobenzene is shaped by the synergistic effects of bromine and fluorine substituents. Bromine, a strongly electron-withdrawing meta-directing group, and fluorine, an ortho/para-directing substituent with competing inductive and resonance effects, create a unique reactivity profile. The fluorine atoms at positions 2 and 4 exert a deactivating influence through inductive electron withdrawal, while bromine at position 1 further reduces the electron density of the aromatic ring. This combination directs electrophilic attack to specific positions, though the steric and electronic constraints of polyhalogenation often favor non-traditional pathways such as directed metallation over classical electrophilic substitution [4].
The lithiation behavior of 1-bromo-2,4-difluorobenzene has been extensively studied as a model for regioselective functionalization in polyhalogenated systems. Treatment with lithium diisopropylamide (LDA) or butyllithium in tetrahydrofuran (THF) induces deprotonation at the position ortho to both fluorine substituents (C-3), yielding a stabilized lithio intermediate. This selectivity arises from the synergistic electron-withdrawing effects of adjacent fluorine atoms, which acidify the C-3 proton (pKa ≈ 27–29 in THF) [4]. Subsequent quenching with electrophiles enables the introduction of diverse functional groups:
The solvent system critically modulates reactivity. While THF promotes autometallation pathways, diethyl ether favors bromine-lithium exchange, enabling divergent synthetic strategies from the same starting material [4].
The interplay between halogen substituents creates a hierarchy of reactive sites. Comparative studies demonstrate:
Position | Substituents | Relative Reactivity | Primary Pathway |
---|---|---|---|
C-1 | Br (meta-directing) | Low | Bromine-lithium exchange |
C-3 | H (ortho to F×2) | High | Deprotonation |
C-5 | H (para to Br) | Moderate | Electrophilic attack |
This regiochemical control enables precise construction of polysubstituted aromatic architectures. For instance, sequential functionalization at C-3 followed by Suzuki coupling at C-1 provides access to tetra-substituted biaryl systems [2] [4].
The bromine substituent in 1-bromo-2,4-difluorobenzene serves as an effective leaving group in palladium-catalyzed cross-couplings. Under standard Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C), the compound couples with aryl boronic acids to yield 2,4-difluorobiphenyl derivatives. Key reaction parameters include:
A representative transformation yields (2S)-1-(2,4-difluorophenyl)-2-(1,1-dimethyl-1-sila-ethoxy)propan-1-one, a chiral building block for azole antifungals [2].
Beyond Suzuki couplings, the bromide participates in diverse palladium-mediated transformations:
Notably, the electron-withdrawing fluorine substituents accelerate oxidative addition to Pd⁰ by 2–3 orders of magnitude compared to non-fluorinated analogs [4].
Crystallographic studies reveal Br···F interactions (2.98–3.12 Å) that stabilize dimeric packing motifs. The bromine σ-hole (VS,max = 34.5 kcal/mol) engages in orthogonal interactions with fluorine lone pairs, creating supramolecular synthons that direct crystal growth along the axis [1].
The electron-deficient aromatic ring participates in offset π-stacking (3.45 Å interplanar distance) with complementary arenes. Parallel-displaced geometries maximize quadrupole-quadrupole interactions (−ΔG ≈ 2.8 kcal/mol). Additionally, edge-to-face C–H/π contacts (2.72 Å) between fluorine-substituted carbons and adjacent rings contribute to lattice stabilization [1] [4].
Flammable;Irritant